Cas no 1105233-06-4 (1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one)

1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a structurally complex organic compound featuring a furan-thiazole core linked to a piperazine moiety and a 4-methoxyphenylpropanone group. This molecule exhibits potential pharmacological relevance due to its hybrid heterocyclic architecture, which may confer selective binding properties in biological systems. The presence of both electron-rich (furan, methoxyphenyl) and polar (piperazine, carbonyl) functionalities enhances its versatility in medicinal chemistry applications. Its synthetic scaffold allows for further derivatization, making it a valuable intermediate in drug discovery. The compound’s stability and solubility profile suggest suitability for experimental studies targeting receptor modulation or enzyme inhibition. Rigorous analytical characterization ensures high purity for research applications.
1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one structure
1105233-06-4 structure
Product name:1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
CAS No:1105233-06-4
MF:C22H25N3O3S
MW:411.517204046249
CID:5850928
PubChem ID:30860592

1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
    • 1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
    • VU0643810-1
    • F5461-1610
    • AKOS024509253
    • 1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
    • 1105233-06-4
    • Inchi: 1S/C22H25N3O3S/c1-27-18-7-4-17(5-8-18)6-9-22(26)25-12-10-24(11-13-25)15-21-23-19(16-29-21)20-3-2-14-28-20/h2-5,7-8,14,16H,6,9-13,15H2,1H3
    • InChI Key: CGVRVJBYPMGZHO-UHFFFAOYSA-N
    • SMILES: C(N1CCN(CC2=NC(C3=CC=CO3)=CS2)CC1)(=O)CCC1=CC=C(OC)C=C1

Computed Properties

  • Exact Mass: 411.16166284g/mol
  • Monoisotopic Mass: 411.16166284g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 521
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 87Ų

1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5461-1610-40mg
1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
1105233-06-4
40mg
$210.0 2023-09-10
Life Chemicals
F5461-1610-4mg
1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
1105233-06-4
4mg
$99.0 2023-09-10
Life Chemicals
F5461-1610-10μmol
1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
1105233-06-4
10μmol
$103.5 2023-09-10
Life Chemicals
F5461-1610-5μmol
1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
1105233-06-4
5μmol
$94.5 2023-09-10
Life Chemicals
F5461-1610-30mg
1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
1105233-06-4
30mg
$178.5 2023-09-10
Life Chemicals
F5461-1610-15mg
1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
1105233-06-4
15mg
$133.5 2023-09-10
Life Chemicals
F5461-1610-25mg
1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
1105233-06-4
25mg
$163.5 2023-09-10
Life Chemicals
F5461-1610-20μmol
1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
1105233-06-4
20μmol
$118.5 2023-09-10
Life Chemicals
F5461-1610-1mg
1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
1105233-06-4
1mg
$81.0 2023-09-10
Life Chemicals
F5461-1610-50mg
1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
1105233-06-4
50mg
$240.0 2023-09-10

Additional information on 1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Chemical Compound CAS No. 1105233-06-4: 1-(4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

The chemical compound with CAS No. 1105233-06-4, known as 1-(4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a piperazine ring, a thiazole moiety, and a furan group, all of which contribute to its potential biological activity.

Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery. The presence of the thiazole ring and the furan group in its structure suggests that this compound may exhibit anti-inflammatory, antioxidant, or even anticancer properties. Researchers have been particularly interested in how these functional groups interact with cellular pathways, potentially offering new therapeutic avenues for various diseases.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The incorporation of the piperazine ring is crucial as it often serves as a scaffold for various bioactive molecules. The 4-methoxyphenyl group further enhances the compound's solubility and bioavailability, making it an attractive candidate for pharmacological studies.

In terms of biological activity, preliminary assays have shown that this compound demonstrates moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. For instance, its ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating Alzheimer's disease. Additionally, its interaction with receptor systems has been explored, with promising results indicating it could modulate GABA receptors, which are implicated in anxiety and epilepsy.

One of the most exciting developments related to this compound is its potential as a lead molecule for drug design. By modifying the substituents on the thiazole ring or altering the furan group, researchers can explore a range of structural analogs to optimize potency and selectivity. This approach aligns with current trends in medicinal chemistry that emphasize structure-based drug design and high-throughput screening.

Moreover, computational studies using molecular docking techniques have provided insights into how this compound interacts with target proteins at the molecular level. These studies have revealed key interactions, such as hydrogen bonding and π–π stacking, which are critical for its biological activity. Such findings are invaluable for guiding further optimization efforts and understanding the mechanistic basis of its effects.

Despite its promising properties, there are challenges associated with the development of this compound into a clinical candidate. Issues such as off-target effects, toxicity profiles, and pharmacokinetics need to be thoroughly investigated before it can be considered for therapeutic use. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance this compound through preclinical trials.

In conclusion, the compound CAS No. 1105233-06-4 represents a fascinating example of how structural complexity can lead to diverse biological activities. With ongoing research focusing on its synthesis, characterization, and biological evaluation, this molecule holds significant potential in the realm of drug discovery. As new findings emerge from both experimental and computational studies, it will undoubtedly continue to play a pivotal role in shaping future therapeutic strategies.

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